
Tetrakis(dimethoxyboryl)methane
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Overview
Description
Tetrakis(dimethoxyboryl)methane, also known as this compound, is a useful research compound. Its molecular formula is C9H24B4O8 and its molecular weight is 303.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Structure
Tetrakis(dimethoxyboryl)methane has the molecular formula C9H24B4O8 and exhibits an orthorhombic crystal structure. The central carbon atom is coordinated tetrahedrally by four dimethoxyboryl groups, leading to a slightly distorted geometry with C—B bond lengths around 1.59 Å . This structural configuration contributes to its reactivity and utility in synthetic applications.
Synthetic Applications
- Synthesis of Organoboron Compounds :
- Formation of C-H Activation Products :
- Reactions with Mercuric Salts :
Material Science Applications
- Polymer Chemistry :
- Catalysis :
Case Studies and Research Findings
Several studies have highlighted the practical applications and benefits of using this compound:
- Study on Organoboron Synthesis : Research demonstrated that this compound could be effectively used to synthesize a range of organoboron compounds through nucleophilic substitution reactions, showcasing its role as a versatile synthetic intermediate .
- Polymer Development : Investigations into polymerization processes involving this compound revealed that it could enhance the mechanical properties of polymers, making them more suitable for industrial applications .
- Catalytic Applications : A study focused on its catalytic properties found that this compound could facilitate C-C bond formation under mild conditions, highlighting its potential in green chemistry initiatives aimed at reducing environmental impact .
Chemical Reactions Analysis
Transesterification Reactions
Tetrakis(dimethoxyboryl)methane undergoes transesterification with diols to produce modified tetraboryl derivatives (Table 1) :
Substrate | Conditions | Product | Yield (%) |
---|---|---|---|
Pinacol | RT, 24 h | C[B(O₂C₂Me₄)]₄ | 85 |
1,3-Propanediol | 60°C, 12 h | C[B(O₂C₃H₆)]₄ | 78 |
These derivatives enhance solubility in nonpolar solvents for subsequent reactions.
Generation of Triborylmethyllithium Intermediate
Treatment with methyllithium generates a reactive borate intermediate :
textC[B(OR)₂]₄ + MeLi → Li⁺[C(B(OR)₂)₃⁻] + B(OR)₂Me
This intermediate reacts with carbonyl compounds to form 1,1-diboryl-1-alkenes:
textLi[C(B(OR)₂)₃] + R₁R₂C=O → R₁R₂C=C(B(OR)₂)₂ + LiOB(OR)₂
Intramolecular Cyclization
Diborylalkanes with halogen or tosyloxy substituents undergo cyclization upon deprotonation (Scheme 2) :
Substrate | Base | Product | Oxidative Workup Yield (%) |
---|---|---|---|
X-C₃H₆-C[B(OR)₂]₂ (X = Br) | MeLi | Cyclopropylborane | 92 (Cyclopropanol) |
TsO-C₄H₈-C[B(OR)₂]₂ | MeLi | Cyclobutylborane | 88 (Cyclobutanol) |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings enable stereocontrolled synthesis of tetrasubstituted alkenes (Table 2) :
Diborylalkene | Aryl Halide | Catalyst System | Product | Yield (%) |
---|---|---|---|---|
2-Ph-C[B(OR)₂]₂-C=CH₂ | 4-MeC₆H₄I | Pd(PPh₃)₄, K₂CO₃ | 2-Ph-4-MeC₆H₄-C=CH₂ | 76 |
1,1-Bis(B(OR)₂)-cyclohexene | 3-CF₃C₆H₄I | Pd(OAc)₂, SPhos | 3-CF₃C₆H₄-cyclohexene | 81 |
Diels-Alder and Diboration Reactions
The compound participates in cycloadditions and transition metal-catalyzed diborations (Scheme 3) :
Q & A
Basic Research Questions
Q. What are the established synthesis routes for Tetrakis(dimethoxyboryl)methane, and how do their efficiencies compare?
this compound (C[B(OCH₃)₂]₄) is primarily synthesized via two routes: (1) reaction of "oxymercarbid" (a Hofmann-Base) with acetic acid, and (2) through intermediates like Tetrakis(acetoxymercuri)methane (TAMM) derived from this compound. The oxymercarbid route is simpler and avoids the need for TAMM, which requires laborious preparation . Efficiency comparisons show the oxymercarbid method reduces steps but requires precise control of halogen acid concentrations to optimize yields of halogenomercuri derivatives .
Q. How is ¹³C isotopic labeling employed in characterizing this compound-derived complexes?
Isotopic enrichment of this compound with ¹³C (~20% concentration) enables unambiguous confirmation of the central carbon atom’s presence in polyaurated clusters via ¹³C-NMR spectroscopy. This method is critical for verifying structural integrity in complexes like [(AuL)₆C]²⁺, where the carbon nucleus’s chemical shift (~20 ppm) remains independent of ligand electronic effects, providing a stable reference point .
Advanced Research Questions
Q. How do electronic and steric effects of phosphine ligands influence the synthesis of hexakis[phosphineaurio(I)]methanium complexes from this compound?
Substituents on phosphinegold(I) chlorides (e.g., -OCH₃, -N(CH₃)₂, -COOH) significantly impact reaction kinetics and solubility. Electron-donating groups (e.g., -N(CH₃)₂) reduce reaction times (2–6 hours vs. 24 hours for electron-withdrawing -Cl) by enhancing ligand nucleophilicity. Bulky ligands (e.g., triarylphosphines) sterically limit auration, yielding tetra- or penta-coordinated clusters instead of hexa-coordinated species . Optimization requires balancing inductive/mesomeric effects and steric bulk to achieve target coordination numbers.
Q. What methodological considerations are critical when optimizing reaction conditions for polyaurated carbon complexes using this compound?
Key variables include:
- Solvent choice : HMPT (hexamethylphosphoric triamide) is essential for solubilizing gold precursors and stabilizing reactive intermediates .
- Catalyst : CsF facilitates boron-gold transmetallation by abstracting methoxy groups from TDMBM .
- Stoichiometry : A 6:1 molar ratio of phosphinegold(I) chloride to TDMBM ensures complete auration .
- Temperature : Reactions proceed at room temperature to prevent ligand decomposition .
Q. How can contradictions in substituent effects on ³¹P vs. ¹³C NMR data be resolved in this compound-derived clusters?
While ³¹P NMR shifts correlate with ligand electronic properties (e.g., -N(CH₃)₂ causes upfield shifts due to electron donation), ¹³C NMR data for the central carbon remain invariant (~20 ppm) regardless of substituents. To resolve contradictions:
- Use ¹³C labeling to confirm cluster core stability.
- Cross-reference ³¹P data with X-ray crystallography to validate ligand coordination modes .
- Analyze solubility trends (e.g., electron-rich ligands improve solubility in organic solvents) to contextualize NMR discrepancies .
Q. Methodological Guidance
- Synthesis Optimization : Prioritize ligands with electron-donating groups for faster reactions and higher yields. Monitor reaction progress via ³¹P NMR to detect intermediate species .
- Data Validation : Combine isotopic labeling, X-ray crystallography, and multi-nuclear NMR to address structural ambiguities .
- Contradiction Analysis : Use systematic ligand substitution studies to decouple electronic and steric effects .
Properties
CAS No. |
17936-80-0 |
---|---|
Molecular Formula |
C9H24B4O8 |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
dimethoxy-[tris(dimethoxyboranyl)methyl]borane |
InChI |
InChI=1S/C9H24B4O8/c1-14-10(15-2)9(11(16-3)17-4,12(18-5)19-6)13(20-7)21-8/h1-8H3 |
InChI Key |
DTBTXEPDQLXXDQ-UHFFFAOYSA-N |
SMILES |
B(C(B(OC)OC)(B(OC)OC)B(OC)OC)(OC)OC |
Canonical SMILES |
B(C(B(OC)OC)(B(OC)OC)B(OC)OC)(OC)OC |
Synonyms |
Tetrakis(dimethoxyboryl)methane |
Origin of Product |
United States |
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